(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione
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Overview
Description
The compound (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione
- (2Z)-2-{[5-(2,6-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione
- (2Z)-2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione
Uniqueness
The uniqueness of (2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione lies in its specific substitution pattern on the phenyl and furan rings
Properties
Molecular Formula |
C21H11Cl2F3O3 |
---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C21H11Cl2F3O3/c22-13-6-8-17(23)15(10-13)18-9-7-14(29-18)11-16(20(28)21(24,25)26)19(27)12-4-2-1-3-5-12/h1-11H/b16-11- |
InChI Key |
QDMZUWVXMJWTDD-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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